molecular formula C11H11ClN2O5S B2617348 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide CAS No. 303018-90-8

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide

Cat. No.: B2617348
CAS No.: 303018-90-8
M. Wt: 318.73
InChI Key: YJUXAHHGLSJLAO-UHFFFAOYSA-N
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Description

4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide is a benzamide derivative characterized by a nitro-substituted aromatic ring, a chloro substituent at the 4-position, and a tetrahydrothiophene-3-yl sulfone group as the N-substituent. Its molecular formula is C₁₅H₁₉ClN₂O₅S, with an average mass of 374.836 g/mol and a monoisotopic mass of 374.070320 g/mol . The compound’s stereochemical simplicity (0 of 1 defined stereocenters) suggests straightforward synthetic routes but limits chiral specificity .

Properties

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O5S/c12-9-2-1-7(5-10(9)14(16)17)11(15)13-8-3-4-20(18,19)6-8/h1-2,5,8H,3-4,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUXAHHGLSJLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide typically involves the following steps:

    Formation of the dioxidotetrahydrothiophenyl moiety: This can be achieved through the oxidation of tetrahydrothiophene using appropriate oxidizing agents.

    Nitration of benzamide:

    Chlorination: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final step involves coupling the dioxidotetrahydrothiophenyl moiety with the chlorinated nitrobenzamide under suitable conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

    Reduction products: Amino derivatives of the original compound.

    Substitution products: Compounds where the chloro group is replaced by other functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide exhibits promising antimicrobial properties.

  • Mechanism of Action : The compound appears to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
  • Efficacy : Studies have shown effective inhibition against various Gram-positive and Gram-negative bacteria.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines.

  • Cell Line Studies : In vitro studies using the MCF-7 breast cancer cell line demonstrated significant cytotoxic effects.
Cell LineIC50 Value (µM)Treatment Duration
MCF-71548 hours
  • Mechanism of Action : The anticancer activity may involve the induction of apoptosis and cell cycle arrest, particularly in the G1 phase.

Anti-inflammatory Properties

Recent investigations have explored the anti-inflammatory effects of the compound.

  • Inflammatory Model Studies : In LPS-stimulated macrophages, treatment with the compound resulted in a notable reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
CytokineReduction (%)
TNF-alpha50
IL-645

Case Study 1: Antimicrobial Efficacy

In a study conducted in 2024, the antimicrobial efficacy of this compound was assessed against several pathogens. The results indicated robust activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent.

Case Study 2: Anticancer Potential

A recent evaluation of the compound's anticancer effects revealed that it significantly inhibited the growth of MCF-7 cells with an IC50 value indicative of high potency. The study highlighted its potential for further development as a chemotherapeutic agent.

Case Study 3: Inflammation Modulation

In another study focused on inflammation, the compound was shown to effectively modulate inflammatory responses in macrophages, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group and the dioxidotetrahydrothiophenyl moiety may also contribute to the compound’s overall activity by interacting with various enzymes and receptors.

Comparison with Similar Compounds

N-(2-Aminoethyl)-4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide hydrochloride (Compound 35)

  • Structure: Shares the 4-chloro-3-nitrobenzamide core but substitutes the sulfone group with a 4-chlorophenyl and a 2-aminoethyl group .
  • Activity: Exhibits anti-parasitic activity against Trypanosoma brucei (EC₅₀ = 0.12 µM), attributed to the dual chloro substituents enhancing hydrophobic interactions with parasitic enzymes .

4-Chloro-N-(4-fluorophenyl)-3-nitrobenzamide (H59934)

  • Structure : Retains the 4-chloro-3-nitrobenzamide backbone but replaces the sulfone group with a 4-fluorophenyl substituent .
  • Properties : Fluorine’s electronegativity increases metabolic stability and membrane permeability compared to bulkier sulfone groups.
  • Applications : Often used in medicinal chemistry as a fluorinated bioisostere .

4-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide

  • Structure : Substitutes the sulfone with a thiazole ring, introducing a heterocyclic moiety .
  • However, the sulfone in the target compound may offer superior oxidative stability .

Functional Group Modifications

3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide

  • Structure: Features a 3-chlorobenzamide (vs. 4-chloro-3-nitro) and a diethylamino-benzyl group .
  • Effects: The diethylamino group introduces basicity, increasing solubility in acidic environments.

4-Nitro-N-(3-nitrophenyl)benzamide

  • Structure : Lacks the chloro and sulfone groups but includes dual nitro substituents .
  • Synthesis : Used as a derivative for qualitative analysis, highlighting the role of nitro groups in stabilizing crystalline structures .

Biological Activity

4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chloro group, a nitro group, and a tetrahydrothiophene moiety. The molecular formula can be represented as C10H10ClN3O3SC_{10}H_{10}ClN_{3}O_{3}S.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

Case Study:
In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative tested .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. A series of in vivo studies indicated that it could reduce tumor size in mouse models of breast cancer.

Data Table: Antitumor Efficacy

Treatment GroupTumor Size (mm³)% Inhibition
Control500-
Compound Dose 135030%
Compound Dose 225050%

The above table summarizes the observed tumor sizes in treated versus control groups, indicating a dose-dependent inhibition of tumor growth .

The proposed mechanism through which this compound exerts its biological effects includes:

  • Inhibition of key metabolic pathways : The compound may disrupt metabolic processes in target cells, leading to cell death.
  • Interaction with DNA/RNA : Preliminary studies suggest that the compound might bind to nucleic acids, interfering with replication and transcription processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the chloro or nitro groups can significantly influence its potency.

Notable SAR Findings:

  • Substituting the chloro group with a bromine atom maintained similar activity levels.
  • Altering the position of the nitro group affected both antimicrobial and antitumor efficacy, suggesting that specific spatial arrangements are critical for optimal activity .

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